7,8-Diaminopelargonic acid dihydrochloride

Description

Properties

IUPAC Name |

7,8-diaminononanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.2ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;;/h7-8H,2-6,10-11H2,1H3,(H,12,13);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBOAYSDSCJELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCCCC(=O)O)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20356-91-6 | |

| Record name | 7,8-diaminononanoic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7,8-Diaminopelargonic Acid Dihydrochloride: A Key Intermediate in Biotin Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword

7,8-Diaminopelargonic acid (DAPA) stands as a critical intermediate in the conserved biotin biosynthesis pathway, a metabolic route essential for the viability of numerous bacteria, plants, and fungi. The dihydrochloride salt of this molecule serves as a stable and soluble form, facilitating its use in a wide array of research applications. This technical guide provides a comprehensive overview of the chemical and physical properties of 7,8-Diaminopelargonic acid dihydrochloride, offering insights into its structure, synthesis, and pivotal role in biochemistry. This document is intended to be a valuable resource for researchers in drug discovery, particularly those targeting novel antimicrobial agents, as well as for scientists investigating metabolic pathways and enzyme kinetics.

Chemical Identity and Structure

7,8-Diaminopelargonic acid, also known as 7,8-diaminononanoic acid, is an amino fatty acid that plays a crucial role as a precursor to biotin (Vitamin B7).[1] The dihydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable to experimental studies.

Molecular Structure:

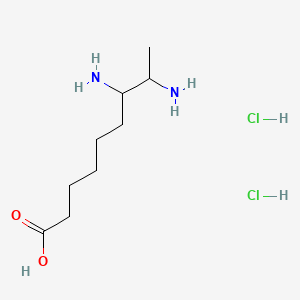

Figure 1. Chemical structure of this compound.

Table 1: Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | 7,8-diaminononanoic acid dihydrochloride | N/A |

| Synonyms | 7,8-Diaminononanoic acid dihydrochloride, DAPA dihydrochloride | [1] |

| CAS Number | 951786-35-9 | [2] |

| Molecular Formula | C₉H₂₂Cl₂N₂O₂ | [2] |

| Molecular Weight | 261.19 g/mol | [2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | Solid | N/A |

| Melting Point | 149-151 °C | Supplier Data |

| Solubility | Predicted to be slightly soluble in water.[3] | [3] |

| pKa (Strongest Acidic) | 4.73 (Predicted for free base) | [3] |

| pKa (Strongest Basic) | 9.97 (Predicted for free base) | [3] |

Note: The solubility and pKa values are predicted for the free base, 7,8-diaminononanoic acid. The dihydrochloride salt is expected to have enhanced aqueous solubility.

Role in Biotin Biosynthesis: The DAPA Aminotransferase Reaction

7,8-Diaminopelargonic acid is a key intermediate in the biosynthesis of biotin, a vital cofactor for carboxylase enzymes.[4] It is synthesized from 7-keto-8-aminopelargonic acid (KAPA) through a transamination reaction catalyzed by the enzyme 7,8-diaminopelargonic acid aminotransferase (DAPA AT), also known as BioA.[4][5] This enzyme utilizes S-adenosyl-L-methionine (SAM) as the amino donor.[5]

Figure 2. The enzymatic conversion of KAPA to DAPA.

The DAPA aminotransferase enzyme is a target for the development of novel antimicrobial agents, as the biotin synthesis pathway is absent in humans.[6][7] Inhibition of this enzyme would disrupt a critical metabolic pathway in pathogenic microorganisms.[6]

Synthesis and Purification

The chemical synthesis of 7,8-diaminopelargonic acid and its dihydrochloride salt is a complex process. In research settings, it is often produced enzymatically for use in assays or as a standard. The purification of DAPA from biological or synthetic reaction mixtures typically involves chromatographic techniques.[4]

General Enzymatic Synthesis and Purification Workflow:

Figure 3. A generalized workflow for the enzymatic synthesis and purification of DAPA.

Analytical Methods

The detection and quantification of 7,8-diaminopelargonic acid are essential for studying the kinetics of DAPA aminotransferase and for screening potential inhibitors. Several analytical methods have been developed for this purpose.

Fluorescence-based Assay:

A sensitive and high-throughput method involves the derivatization of the vicinal diamine groups of DAPA with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) to produce a fluorescent adduct.[6] This assay allows for the linear detection of DAPA in the nanomolar to micromolar range and is suitable for microplate formats.[6]

Experimental Protocol: Fluorescence Detection of DAPA

-

Reaction Setup: Perform the DAPA aminotransferase enzymatic reaction in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Derivatization:

-

To the reaction mixture, add a solution of OPA in a suitable solvent (e.g., ethanol).

-

Subsequently, add a solution of 2ME.

-

Incubate at room temperature for a defined period (e.g., 10 minutes) to allow for the formation of the fluorescent adduct.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 455 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound to quantify the amount of DAPA produced in the enzymatic reaction.

-

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and purity of the compound. The spectra of the dihydrochloride salt would show characteristic shifts for the protons and carbons in the aliphatic chain and near the protonated amino groups.

-

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the functional groups present in the molecule, such as the carboxylic acid, amine, and aliphatic C-H bonds.

Applications in Research and Drug Development

This compound is a valuable tool for a range of research applications:

-

Enzyme Kinetics and Inhibition Studies: It serves as a substrate standard for in vitro assays of DAPA aminotransferase, enabling the determination of kinetic parameters and the screening of potential enzyme inhibitors.[5]

-

Antimicrobial Drug Discovery: As the biotin biosynthesis pathway is a validated target for antimicrobial agents, DAPA and its analogs are used in the development and characterization of new antibiotics.[6][7]

-

Metabolic Pathway Analysis: It is used as a standard in metabolomics studies to identify and quantify intermediates in the biotin biosynthesis pathway in various organisms.

Stability and Storage

For long-term stability, this compound should be stored in a cool, dry place, protected from light. As with many amine salts, it may be hygroscopic, and appropriate handling procedures should be followed to minimize moisture absorption.

Conclusion

This compound is an indispensable tool for researchers working in the fields of biochemistry, microbiology, and drug discovery. Its role as a key intermediate in the essential biotin biosynthesis pathway makes it and its associated enzyme, DAPA aminotransferase, attractive targets for the development of novel therapeutics. This guide provides a foundational understanding of the chemical properties of this compound, which is critical for its effective use in the laboratory. Further research into its specific physical and spectroscopic properties will undoubtedly contribute to its broader application and the advancement of scientific knowledge in these vital areas.

References

-

Mann, S., Colliandre, L., Geneix, C., et al. (2013). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. Analytical Biochemistry, 432(1), 37-43. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 652, 7,8-Diaminononanoic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135476773, 7,8-dihydropteroate. Retrieved from [Link].

-

Stoner, G. L., & Eisenberg, M. A. (1975). Purification and properties of 7, 8-diaminopelargonic acid aminotransferase. Journal of Biological Chemistry, 250(11), 4029-4036. [Link]

-

FooDB (2015). Showing Compound 7,8-diaminopelargonate (FDB030615). Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 135398602, 7,8-Dihydroneopterin. Retrieved from [Link].

-

Al-Suwailem, A. M., El-Sayed, Y. S., & Al-Otaibi, M. S. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6393. [Link]

-

Ploux, O., Mann, S., & Labesse, G. (2006). 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies. The FEBS journal, 273(19), 4548–4559. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 136648281, 7,8-Dihydroxanthopterin. Retrieved from [Link].

-

Singh, R., Kumar, M., & Singh, R. (2015). Spectral and kinetic characterization of 7,8-diaminopelargonic acid synthase from Mycobacterium tuberculosis. PloS one, 10(4), e0123985. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 173, 7-Keto-8-Aminopelargonic Acid. Retrieved from [Link].

-

Mann, S., Ploux, O., & Labesse, G. (2005). Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues. The FEBS journal, 272(24), 6443-6452. [Link]

-

Mann, S., Colliandre, L., Labesse, G., & Ploux, O. (2009). Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications. Biochimie, 91(7), 826-834. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2004). Toxicological Profile for Strontium. Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Hovione (2015). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

Vlieghe, P., Khrestchatisky, M., & Lisowski, V. (2010). Amino Acids in the Development of Prodrugs. Molecules, 15(10), 7247-7287. [Link]

Sources

- 1. 7,8-Diaminononanoic acid | C9H20N2O2 | CID 652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Showing Compound 7,8-diaminopelargonate (FDB030615) - FooDB [foodb.ca]

- 4. Purification and properties of 7, 8-diaminopelargonic acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 7,8-Diaminopelargonic Acid Aminotransferase

Executive Summary

7,8-Diaminopelargonic acid (DAPA) aminotransferase, also known as adenosylmethionine-8-amino-7-oxononanoate transaminase (EC 2.6.1.62), is a pivotal enzyme in the biotin biosynthesis pathway.[1] This guide provides a comprehensive examination of its structure, catalytic mechanism, and kinetic properties. As a pyridoxal 5'-phosphate (PLP)-dependent enzyme, DAPA aminotransferase facilitates the transfer of an amino group from S-adenosyl-L-methionine (SAM) to 8-amino-7-oxononanoic acid (KAPA), yielding DAPA.[2][3] The enzyme operates via a classic Ping Pong Bi Bi kinetic mechanism, a hallmark of many aminotransferases. Due to its essential role in vital microorganisms like Mycobacterium tuberculosis and its absence in humans, DAPA aminotransferase has emerged as a high-value target for the development of novel antimicrobial agents.[2][4] This document details the intricate molecular ballet of its mechanism, outlines robust experimental protocols for its study, and discusses its significance in the context of modern drug discovery.

Introduction: A Key Player in Biotin Synthesis

Biotin (Vitamin B7) is an essential cofactor for a suite of carboxylase enzymes involved in critical metabolic processes, including fatty acid synthesis, gluconeogenesis, and amino acid metabolism.[5] While humans obtain biotin from their diet, many bacteria and plants synthesize it de novo through a well-conserved pathway. DAPA aminotransferase catalyzes the penultimate step in the synthesis of dethiobiotin, the immediate precursor to biotin.[2][6]

The enzyme's specific reaction involves the conversion of KAPA to DAPA, utilizing the versatile amino donor S-adenosyl-L-methionine (SAM) instead of a more common amino acid like glutamate.[3][6] This unique substrate specificity and its crucial position in the pathway make it an attractive target for inhibitors. Disrupting this enzyme starves the pathogen of essential biotin, leading to growth inhibition, a strategy of significant interest in combating diseases like tuberculosis.[4]

Figure 2: Catalytic Cycle of DAPA Aminotransferase via a Ping Pong Bi Bi Mechanism.

Kinetic Properties and Substrate Inhibition

Kinetic analysis provides crucial insights into the enzyme's efficiency and substrate interactions. Studies on DAPA aminotransferase from both E. coli and M. tuberculosis have revealed key parameters. A notable feature is the strong substrate inhibition observed with KAPA, which is competitive with respect to SAM. [2][3]This means that at high concentrations, a second molecule of KAPA can bind to the enzyme in a non-productive manner, hindering the binding of SAM and thus slowing the overall reaction rate.

| Parameter | M. tuberculosis [2] | E. coli [3] | Unit |

| Km (SAM) | 0.78 ± 0.20 | 0.20 | mM |

| Km (KAPA) | 3.8 ± 1.0 | 1.2 | µM |

| kcat | 1.0 ± 0.2 | 17 | min-1 |

| Ki (KAPA) | 14 ± 2 | N/A | µM |

| Value represents turnover number (molecules/molecule enzyme/min) |

Causality Behind Experimental Choices: The use of initial velocity studies with varying concentrations of one substrate while keeping the other constant is a classic method to dissect the Ping Pong mechanism. The resulting parallel lines on a Lineweaver-Burk plot are characteristic of this kinetic model. [3]The observation of decreasing velocity at high KAPA concentrations necessitates the inclusion of a substrate inhibition term in the kinetic model to accurately determine the parameters.

Experimental Methodologies for Studying DAPA Aminotransferase

High-Throughput Fluorescence-Based Enzyme Assay

To facilitate the screening of potential inhibitors, a sensitive and simple fluorescence-based assay is highly effective. [4]This method relies on the chemical derivatization of the product, DAPA, which contains a vicinal diamine group.

Principle: The enzymatic reaction is allowed to proceed for a set time. The reaction is then stopped, and a solution of ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME) is added. OPA and 2ME react specifically with the primary vicinal diamine in DAPA to form a highly fluorescent isoindole derivative, which can be quantified using a microplate reader. The intensity of the fluorescence is directly proportional to the amount of DAPA produced. [4] Step-by-Step Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, supplemented with 50 µM PLP. The addition of exogenous PLP is critical to ensure all apoenzyme is converted to the active holoenzyme form. [7][8] * Enzyme Stock: Purified DAPA aminotransferase diluted to a working concentration (e.g., 1 µM) in assay buffer.

-

Substrate Stocks: Prepare concentrated stocks of KAPA (e.g., 1 mM in water) and SAM (e.g., 100 mM in water).

-

Derivatization Reagent: Prepare a solution of OPA and 2ME in a suitable buffer (e.g., borate buffer, pH 9.5).

-

-

Reaction Setup (96-well plate format):

-

To each well, add 50 µL of assay buffer.

-

Add 10 µL of the test compound (inhibitor) or vehicle (DMSO) for control wells.

-

Add 10 µL of SAM solution to achieve the desired final concentration (e.g., 1 mM).

-

Add 20 µL of enzyme solution and pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 10 µL of KAPA solution to achieve a final concentration near its Km (e.g., 5 µM).

-

-

Incubation and Termination:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a quenching agent (e.g., 50 µL of 0.1 M HCl).

-

-

Derivatization and Detection:

-

Add 100 µL of the OPA/2ME derivatization reagent to each well.

-

Incubate at room temperature for 15 minutes in the dark.

-

Measure the fluorescence using a microplate reader with appropriate excitation (e.g., 340 nm) and emission (e.g., 455 nm) wavelengths.

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of DAPA to convert fluorescence units to product concentration.

-

Calculate the reaction velocity and determine the percent inhibition for test compounds.

-

Kinetic Analysis Workflow

Sources

- 1. Adenosylmethionine—8-amino-7-oxononanoate transaminase - Wikipedia [en.wikipedia.org]

- 2. 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of 7, 8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. The kinetics of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biotin synthase - Wikipedia [en.wikipedia.org]

- 6. Purification and properties of 7, 8-diaminopelargonic acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Supplementation of pyridoxal-5'-phosphate in aminotransferase reagents: a matter of patient safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Achilles' Heel of a Pathogen: An In-depth Technical Guide to 7,8-Diaminopelargonic Acid Metabolism in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, presents a formidable global health challenge, largely due to the emergence of drug-resistant strains. This necessitates the identification and exploitation of novel therapeutic targets. The biotin biosynthesis pathway, essential for Mtb's survival and absent in humans, has emerged as a highly attractive target. This guide provides a comprehensive technical overview of a critical segment of this pathway: the metabolism of 7,8-diaminopelargonic acid (DAPA). We will delve into the enzymatic machinery, reaction mechanisms, and its profound significance in Mtb physiology. Furthermore, we will explore established methodologies for studying this pathway, from enzyme kinetics to whole-cell inhibitor screening, providing a foundational resource for researchers dedicated to the development of novel anti-tubercular agents.

Introduction: The Essentiality of Biotin Biosynthesis in M. tuberculosis

Mycobacterium tuberculosis is responsible for tuberculosis, a devastating infectious disease.[1] The bacterium's complex cell envelope, rich in unique lipids, is crucial for its survival and pathogenesis.[2] The synthesis of these fatty acid components is dependent on biotin (vitamin B7), an essential cofactor for acetyl-CoA carboxylase.[2][3] Unlike their human hosts, who acquire biotin from their diet, Mtb relies on its own de novo biotin synthesis pathway.[2][3][4] This metabolic distinction makes the enzymes of this pathway prime targets for antimicrobial drug development.

Genetic studies have unequivocally demonstrated that the biotin biosynthesis pathway is indispensable for Mtb's viability, not only for establishing an infection but also for maintaining a chronic infection state.[2][5] Disruption of this pathway leads to cell death, a particularly desirable outcome for an antimicrobial agent.[4][5] The focus of this guide is the conversion of 7-keto-8-aminopelargonic acid (KAPA) to dethiobiotin (DTB), a two-step process central to the formation of the biotin molecule and involving the key intermediate, 7,8-diaminopelargonic acid (DAPA).

The Core Pathway: Enzymatic Conversion of KAPA to Dethiobiotin

The metabolic transformation at the heart of this guide involves two key enzymes: 7,8-diaminopelargonic acid aminotransferase (BioA) and dethiobiotin synthetase (BioD).

Step 1: The Transamination of KAPA by BioA

The first committed step in DAPA metabolism is the conversion of 7-keto-8-aminopelargonic acid (KAPA) to 7,8-diaminopelargonic acid (DAPA). This reaction is catalyzed by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, 7,8-diaminopelargonic acid aminotransferase, also known as DAPA synthase or BioA.[4][6][7]

-

Enzyme: 7,8-Diaminopelargonic acid aminotransferase (BioA)

-

Substrates:

-

Product: 7,8-diaminopelargonic acid (DAPA)

-

Cofactor: Pyridoxal 5'-phosphate (PLP)[7]

The reaction proceeds via a classic transamination mechanism where the amino group from SAM is transferred to the keto group of KAPA.[6]

Step 2: The Ureido Ring Formation by BioD

Following its synthesis, DAPA is utilized by dethiobiotin synthetase (BioD) to form dethiobiotin (DTB). This irreversible, ATP-dependent reaction involves the incorporation of a carboxyl group to form the ureido ring of DTB.[5][8] This step is crucial as it drives the preceding reversible BioA reaction forward.[5]

-

Enzyme: Dethiobiotin synthetase (BioD)

-

Substrates:

-

7,8-diaminopelargonic acid (DAPA)

-

ATP

-

CO2 (as bicarbonate)[8]

-

-

Product: Dethiobiotin (DTB)

The final step in biotin synthesis, the conversion of DTB to biotin, is catalyzed by biotin synthase (BioB).

Diagram of the DAPA Metabolic Pathway in M. tuberculosis

Caption: The enzymatic conversion of KAPA to DTB in M. tuberculosis.

BioA: A Prime Target for Drug Discovery

The essentiality of the biotin pathway, coupled with the absence of a human homolog for BioA, makes it a highly validated and promising target for the development of new anti-tubercular drugs.[1][5] Significant research efforts have been directed towards the identification and characterization of BioA inhibitors.

Potent Inhibitors of M. tuberculosis BioA

Structure-guided drug design and high-throughput screening campaigns have identified several classes of potent BioA inhibitors.[1][6][9] These inhibitors often target the PLP-binding site of the enzyme. A notable example is the reversible inhibitor C48, which exhibits potent biochemical activity against BioA and robust whole-cell activity against Mtb.[9]

| Inhibitor | Target | Ki | IC50 | Whole-Cell MIC (Mtb) | Reference |

| C48 | BioA | 200 pM | 34 nM | 0.012–0.093 µM | [9] |

| Aryl Hydrazines | BioA | - | - | - | [10] |

| Compound A36 | BioA | - | 28.94 µM | >200 µg/mL | [6] |

| Compound A65 | BioA | - | 114.42 µM | 20 µg/mL | [6] |

Causality in Experimental Design for Inhibitor Validation

The validation of a potential BioA inhibitor requires a multi-faceted approach to ensure its mechanism of action is on-target. A self-validating experimental workflow is crucial:

-

Biochemical Assay: Initial screening of compounds against purified BioA to determine direct enzymatic inhibition.

-

Whole-Cell Potency: Testing the compound's ability to inhibit the growth of wild-type Mtb.

-

Target Engagement in Whole Cells: This is a critical step to link biochemical inhibition to cellular activity. This can be achieved through:

-

Supplementation Assays: The inhibitory effect of a true BioA inhibitor should be rescued by the addition of DAPA, DTB, or biotin to the growth medium, but not by the upstream substrate KAPA.[9]

-

Genetic Approaches: Using conditional knockdown or overexpression strains of bioA. The potency of the inhibitor should correlate with the expression level of BioA (i.e., increased potency in knockdown strains and decreased potency in overexpression strains).[1][9]

-

-

Resistance Studies: Spontaneously resistant mutants to the inhibitor should harbor mutations in the bioA gene.[9]

Experimental Workflow for BioA Inhibitor Validation

Caption: A logical workflow for the validation of on-target BioA inhibitors.

Methodologies for Studying DAPA Metabolism

Expression and Purification of Recombinant BioA

The production of pure, active BioA is a prerequisite for biochemical and structural studies.

Protocol: Expression and Purification of His-tagged M. tuberculosis BioA

-

Gene Cloning: The bioA gene (Rv1568) is PCR amplified from Mtb genomic DNA and cloned into an E. coli expression vector (e.g., pET series) containing an N-terminal polyhistidine tag.[5][7]

-

Protein Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a lower temperature (e.g., 16-25°C) overnight to enhance protein solubility.[9]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a buffering agent (e.g., HEPES or Tris-HCl), NaCl, and a reducing agent (e.g., TCEP). Lysozyme and DNase I can be added to facilitate lysis, which is completed by sonication.[9]

-

Affinity Chromatography: The clarified cell lysate is loaded onto a Ni-NTA or cobalt-charged Talon affinity column. After washing to remove unbound proteins, the His-tagged BioA is eluted with an imidazole gradient.[7][9]

-

Tag Cleavage (Optional): If a cleavage site (e.g., for TEV or 3C protease) is engineered between the His-tag and BioA, the tag can be removed by enzymatic digestion followed by a second round of affinity chromatography to remove the cleaved tag and the protease.[9]

-

Size-Exclusion Chromatography: The purified protein is further polished by size-exclusion chromatography to remove aggregates and ensure homogeneity. The protein is eluted in a final storage buffer.[9]

Enzymatic Assays for BioA Activity

Several methods have been developed to measure the enzymatic activity of BioA, which are essential for kinetic studies and inhibitor screening.

A sensitive and high-throughput compatible fluorescence assay has been developed for measuring DAPA aminotransferase activity.[11]

Protocol: Microplate Fluorescence Assay for DAPA Aminotransferase

-

Reaction Mixture: The enzymatic reaction is carried out in a microplate well containing purified BioA, KAPA, and SAM in a suitable buffer (e.g., Bicine buffer, pH 8.6).[1]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 25°C) for a defined period.

-

Derivatization: The reaction is stopped, and the product, DAPA, is derivatized with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol (2ME). This reaction forms a stable, fluorescent adduct.[11]

-

Detection: The fluorescence intensity is measured using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340-360 nm, Em: 450-460 nm).[11][12] The signal is proportional to the amount of DAPA produced.

A continuous fluorescence displacement assay can be employed by coupling the BioA reaction with the subsequent BioD-catalyzed reaction.

Protocol: Coupled Fluorescence Displacement Assay for BioA

-

Assay Principle: This assay relies on a fluorescently labeled dethiobiotin (Fl-DTB) probe that is quenched by streptavidin. The DTB produced by the coupled BioA-BioD reaction displaces the Fl-DTB from streptavidin, resulting in an increase in fluorescence.[5]

-

Reaction Components: The reaction mixture includes purified BioA, BioD, KAPA, SAM, ATP, bicarbonate, streptavidin, and the Fl-DTB probe.[1][9]

-

Measurement: The increase in fluorescence is monitored over time in a microplate reader. The initial rate of the reaction is proportional to the activity of BioA.[9]

Whole-Cell Screening for Inhibitors

Identifying compounds with whole-cell activity is a critical step in drug discovery.

Protocol: Mtb Whole-Cell Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: M. tuberculosis H37Rv is cultured in a suitable liquid medium (e.g., 7H9 or a defined minimal medium without biotin for target-specific assays).[9]

-

Compound Preparation: The test compounds are serially diluted in DMSO and dispensed into 384-well microplates.[9]

-

Inoculation: A standardized inoculum of Mtb is added to each well.

-

Incubation: The plates are incubated at 37°C for an extended period (e.g., 7-14 days).[9]

-

Growth Measurement: Bacterial growth can be assessed by measuring the optical density at 580-600 nm (OD600) or by using a fluorescent reporter strain.[9][13]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of Mtb.[9]

Conclusion

The metabolic pathway responsible for the synthesis of 7,8-diaminopelargonic acid in Mycobacterium tuberculosis represents a critical vulnerability in this resilient pathogen. The enzymes BioA and BioD are essential for the bacterium's survival and present validated targets for the development of novel therapeutics. A thorough understanding of the biochemistry of this pathway, combined with robust and well-validated experimental methodologies, is paramount for the successful discovery and development of new anti-tubercular agents. The insights and protocols detailed in this guide aim to equip researchers with the foundational knowledge to contribute to this vital area of research.

References

-

Park, S. W., Klotzsche, M., Wilson, D. J., Boshoff, H. I., Eoh, H., Manjunatha, U., ... & Rhee, K. (2011). Evaluating the Sensitivity of Mycobacterium tuberculosis to Biotin Deprivation Using Regulated Gene Expression. PLOS Pathogens, 7(9), e1002264. [Link]

-

Dai, R., et al. (2024). Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis. bioRxiv. [Link]

-

Mann, S., & Ploux, O. (2006). Biotin biosynthesis in Mycobacterium tuberculosis: physiology, biochemistry and molecular intervention. ResearchGate. [Link]

-

Park, S. W., et al. (2015). Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis. Cell Chemical Biology, 22(1), 76-86. [Link]

-

Dey, S., Lane, J. M., Lee, R. E., Rubin, E. J., & Sacchettini, J. C. (2010). Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase. Biochemistry, 49(31), 6746–6760. [Link]

-

Mann, S., et al. (2013). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. Analytical Biochemistry, 432(2), 90-96. [Link]

-

Singh, R., et al. (2017). Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening. BMC Infectious Diseases, 17(1), 71. [Link]

-

Lin, S., & Cronan, J. E. (2020). The primary step of biotin synthesis in mycobacteria. Proceedings of the National Academy of Sciences, 117(38), 23871-23877. [Link]

-

Wilson, D. J., et al. (2014). Discovery of a small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Blanchard, J. S., & Eads, J. C. (2003). 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies. The Journal of Biological Chemistry, 278(10), 8341-8347. [Link]

-

Mann, S., & Ploux, O. (2005). Inhibition of 7,8-diaminopelargonic acid aminotransferase from Mycobacterium tuberculosis by chiral and achiral anologs of its substrate: biological implications. Bioorganic & Medicinal Chemistry, 13(19), 5545-5552. [Link]

-

World Health Organization. (2024). 2024 WHO Bacterial Priority Pathogen List. [Link]

-

Techquickie. (2020, April 21). BIOS Basics - All about the BIOS [Video]. YouTube. [Link]

-

Kumari, R., et al. (2022). Expression, Purification, and In Silico Characterization of Mycobacterium smegmatis Alternative Sigma Factor SigB. Protein Journal, 41(4), 437-448. [Link]

-

Geders, T. W., et al. (2014). Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides. ChemBioChem, 15(4), 575-586. [Link]

-

Ollinger, J., et al. (2019). A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis. PLOS ONE, 14(1), e0205479. [Link]

-

Fathizadeh, H., et al. (2025). Molecular Cloning, Expression and Purification of Protein TB10.4 Secreted by Mycobacterium Tuberculosis. ResearchGate. [Link]

-

Mann, S., et al. (2012). A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid. ResearchGate. [Link]

-

Purushothaman, S., et al. (2010). Spectral and kinetic characterization of 7,8-diaminopelargonic acid synthase from Mycobacterium tuberculosis. The FEBS Journal, 277(14), 3059-3069. [Link]

-

UniProt Consortium. (n.d.). ATP-dependent dethiobiotin synthetase BioD - Mycobacterium tuberculosis (strain ATCC 25177 / H37Ra). UniProt. [Link]

-

The Tech Guy. (2024, March 28). What Is Bios, And How Does It Function In Electronics? [Video]. YouTube. [Link]

-

Ananthan, S., et al. (2003). High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. Probe Reports from the NIH Molecular Libraries Program. [Link]

-

Quora. (n.d.). What is the role of BIOS in computer operating systems? Quora. [Link]

Sources

- 1. Target-Based Identification of Whole-Cell Active Inhibitors of Biotin Biosynthesis in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the Sensitivity of Mycobacterium tuberculosis to Biotin Deprivation Using Regulated Gene Expression | PLOS Pathogens [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural Characterization of the Mycobacterium tuberculosis Biotin Biosynthesis Enzymes 7,8-Diaminopelargonic Acid Synthase and Dethiobiotin Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small molecule probe that shows anti-tubercular activity via Mtb bioA (DAPA synthase) enzyme inhibition - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7,8-Diaminoperlargonic acid aminotransferase from Mycobacterium tuberculosis, a potential therapeutic target. Characterization and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uniprot.org [uniprot.org]

- 9. Structure-Guided Development of a Potent BioA Inhibitor Validates Biotin Synthesis Inhibition as a Therapeutic Strategy for Tuberculosis | bioRxiv [biorxiv.org]

- 10. Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A microplate fluorescence assay for DAPA aminotransferase by detection of the vicinal diamine 7,8-diaminopelargonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis | PLOS One [journals.plos.org]

Methodological & Application

Protocol for the Synthesis of 7,8-Diaminopelargonic Acid Dihydrochloride: A Detailed Guide for Researchers

Introduction: The Significance of 7,8-Diaminopelargonic Acid in Biotin Synthesis

7,8-Diaminopelargonic acid (DAPA) is a pivotal intermediate in the conserved biosynthetic pathway of biotin (Vitamin B7), a vital cofactor for a range of metabolic enzymes.[1][2] The biotin synthesis pathway is essential for most bacteria and plants but is absent in humans, making its constituent enzymes attractive targets for the development of novel antimicrobial and herbicidal agents.[3] DAPA is formed via the transamination of 7-keto-8-aminopelargonic acid (KAPA), a reaction catalyzed by the enzyme DAPA aminotransferase.[4][5] This application note provides a detailed protocol for the chemical synthesis of 7,8-Diaminopelargonic acid dihydrochloride, a stable salt form of DAPA, suitable for use in drug development and biochemical research.

The synthetic strategy outlined below is predicated on established principles of organic chemistry, including the synthesis of an α-amino ketone precursor followed by a key reductive amination step to install the vicinal diamine functionality. This approach, while not a direct replication of a single published synthesis for this specific molecule, is built upon analogous and well-documented chemical transformations.

Reaction Scheme Overview

The overall synthetic route can be conceptualized as a multi-step process, beginning with a suitable precursor and culminating in the formation of the target dihydrochloride salt. The key transformation mimics the biosynthetic pathway by converting an α-amino ketone to a vicinal diamine.

Caption: Proposed synthetic pathway for this compound.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received unless otherwise specified. Solvents should be anhydrous where noted.

| Reagent/Solvent | Grade | Supplier |

| Pimeloyl chloride | ≥98% | Sigma-Aldrich |

| N-Hydroxysuccinimide | ≥97% | Sigma-Aldrich |

| Glycine methyl ester hydrochloride | ≥99% | Sigma-Aldrich |

| Triethylamine | ≥99.5% (anhydrous) | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Di-tert-butyl dicarbonate (Boc)₂O | ≥97% | Sigma-Aldrich |

| Sodium borohydride | ≥98% | Sigma-Aldrich |

| Ammonium acetate | ≥98% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 4 M in Dioxane | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Ethyl acetate (EtOAc) | HPLC grade | Fisher Scientific |

| Hexanes | HPLC grade | Fisher Scientific |

Equipment

-

Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

High-vacuum pump

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Flash column chromatography system

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (MS)

-

pH meter

Experimental Protocol

The following protocol is a proposed synthetic route based on established chemical principles. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Part 1: Synthesis of N-Boc-7-keto-8-aminopelargonic acid methyl ester (Protected KAPA derivative)

This part of the synthesis focuses on creating the α-amino ketone precursor. The strategy involves the acylation of a glycine derivative with a pimelic acid derivative.

Step 1.1: Activation of Pimelic Acid

-

To a solution of pimeloyl chloride (1 eq) in anhydrous DCM at 0 °C, add N-hydroxysuccinimide (1.1 eq) and triethylamine (1.2 eq).

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the activated pimeloyl ester.

Step 1.2: Acylation of Glycine Derivative

-

Dissolve glycine methyl ester hydrochloride (1 eq) in anhydrous DCM and add triethylamine (2.2 eq) at 0 °C.

-

To this solution, add a solution of the activated pimeloyl ester from Step 1.1 (1 eq) in anhydrous DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography (EtOAc/Hexanes) to yield the keto-ester.

Step 1.3: N-Boc Protection

-

Dissolve the product from Step 1.2 (1 eq) in a mixture of DCM and saturated aqueous sodium bicarbonate.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and stir vigorously at room temperature for 12 hours.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-Boc-7-keto-8-aminopelargonic acid methyl ester.

Part 2: Reductive Amination to form N-Boc Protected DAPA

This is the key step to introduce the second amino group, forming the vicinal diamine structure.

Caption: Key reductive amination step.

Step 2.1: Imine Formation and In Situ Reduction

-

Dissolve N-Boc-7-keto-8-aminopelargonic acid methyl ester (1 eq) in anhydrous methanol.

-

Add ammonium acetate (10 eq) to the solution.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood.

-

Allow the reaction to slowly warm to room temperature and stir for 24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by carefully adding 1 M HCl until the pH is ~2 to decompose excess reducing agent.

-

Make the solution basic (pH ~9) with saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to afford the protected diamine.

Part 3: Deprotection and Dihydrochloride Salt Formation

The final steps involve the removal of the protecting group and the formation of the stable dihydrochloride salt.

Step 3.1: Boc Deprotection and Ester Hydrolysis

-

Dissolve the purified protected diamine from Part 2 in a minimal amount of methanol.

-

Add an excess of 6 M aqueous HCl.

-

Heat the mixture to reflux for 4 hours to effect both Boc deprotection and ester hydrolysis.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol and excess HCl.

Step 3.2: Dihydrochloride Salt Formation and Purification

-

Dissolve the crude product from Step 3.1 in a small amount of water.

-

Lyophilize to obtain the crude dihydrochloride salt.

-

For further purification, the crude salt can be recrystallized. A common method involves dissolving the solid in a minimal amount of hot methanol and adding diethyl ether until turbidity is observed.

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the crystals by filtration, wash with cold diethyl ether, and dry under high vacuum to yield pure this compound.

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) can be used to determine the purity of the final compound.

Discussion and Scientific Rationale

The presented synthetic protocol is designed to be a robust and logical approach for researchers requiring this compound.

-

Choice of Starting Materials: Pimelic acid is a logical and commercially available starting material that provides the seven-carbon backbone of the target molecule.[6]

-

Protection Strategy: The use of a Boc protecting group for the initial amino group is strategic. It is stable under the conditions of the subsequent reductive amination and can be readily removed under acidic conditions which also facilitates the hydrolysis of the methyl ester.

-

Reductive Amination: This key step is a well-established and mild method for the conversion of ketones to amines.[7] The use of sodium cyanoborohydride is advantageous as it is selective for the reduction of the iminium ion in the presence of the ketone, minimizing side reactions.[8]

-

Dihydrochloride Salt Formation: The conversion to the dihydrochloride salt serves two primary purposes: it enhances the stability of the diamine, which can be susceptible to oxidation, and it improves its water solubility, which is often desirable for biological assays.

Conclusion

This application note provides a comprehensive, albeit theoretical, protocol for the chemical synthesis of this compound. The proposed route is based on sound and widely practiced organic synthesis principles. Researchers and drug development professionals can use this guide as a foundational framework for the in-house production of this important biotin biosynthesis intermediate. As with any multi-step synthesis, careful execution and in-process monitoring are crucial for a successful outcome.

References

-

Stoner, G. L., & Eisenberg, M. A. (1975). Biosynthesis of 7, 8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. The kinetics of the reaction. The Journal of biological chemistry, 250(11), 4037–4043. [Link]

- Hwang, I. T., et al. (2010). POTENTIAL HERBICIDE TARGET, 7-KETO-8- AMINOPELARGONIC ACID SYNTHASE. Weed Biology and Management, 10(1), 18-26.

-

Pai, C. H. (1971). Biosynthesis of 7,8-diaminopelargonic acid, a biotin intermediate, from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. Journal of bacteriology, 105(3), 793–800. [Link]

-

Manandhar, M., & Cronan, J. E. (2017). Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis. Molecular microbiology, 104(4), 551–564. [Link]

- Mann, S., et al. (2006). Inhibition of 7,8-diaminopelargonic acid aminotransferase by amiclenomycin and analogues. FEBS Journal, 273(19), 4521-4531.

-

Wikipedia contributors. (2023, December 22). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]

- Atkinson, M. R., et al. (1994). Stereoselective construction of vicinal diamines. Part 1. Synthesis of fused pyrazines. Journal of the Chemical Society, Perkin Transactions 1, (11), 1497-1503.

-

Eisenberg, M. A., & Krell, K. (1969). Synthesis of Desthiobiotin from 7,8-Diaminopel-argonic Acid in Biotin Auxotrophs of Escherichia coli K-12. Journal of bacteriology, 98(3), 1231–1236. [Link]

-

Eisenberg, M. A., & Star, C. (1968). Synthesis of 7-Oxo-8-Aminopelargonic Acid, a Biotin Vitamer, in Cell-free Extracts of Escherichia coli Biotin Auxotrophs. Journal of bacteriology, 96(4), 1291–1297. [Link]

-

Nayal, O. S., et al. (2015). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

-

Eisenberg, M. A., & Star, C. (1968). Synthesis of 7-Oxo-8-Aminopelargonic Acid, a Biotin Vitamer, in Cell-free Extracts of Escherichia coli Biotin Auxotrophs. Journal of bacteriology, 96(4), 1291–1297. [Link]

-

Chen, J., et al. (2024). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. Nature Communications, 15(1), 1234. [Link]

-

The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. [Link]

-

LibreTexts. (2022, July 25). 7.4: Synthesis of Amino Acids. In Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

-

Chen, J., et al. (2024). Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. ResearchGate. [Link]

-

Zhang, W., et al. (2018). Stereospecific synthesis of alkyl-substituted vicinal diamines from the mother diamine: overcoming the "intrinsic barrier" to the diaza-Cope rearrangement reaction. Organic letters, 20(15), 4566–4569. [Link]

- Ohrui, H. (2006). Biological Significance and Development of Practical Synthesis of Biotin. Journal of Synthetic Organic Chemistry, Japan, 64(11), 1145-1153.

-

Manandhar, M., & Cronan, J. E. (2017). Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis. Molecular microbiology, 104(4), 551–564. [Link]

-

Zhang, Z., et al. (2021). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. Organic Chemistry Frontiers, 8(1), 57-63. [Link]

Sources

- 1. Biological significance and development of practical synthesis of biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Biosynthesis of 7, 8-diaminopelargonic acid from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine. The kinetics of the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of 7,8-diaminopelargonic acid, a biotin intermediate, from 7-keto-8-aminopelargonic acid and S-adenosyl-L-methionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

Application Note: Quantitative Analysis of 7,8-Diaminopelargonic Acid in Cell Lysates by LC-MS/MS

Introduction: The Challenge of Quantifying a Key Biotin Precursor

7,8-Diaminopelargonic acid (DAPA) is a critical intermediate in the biotin biosynthesis pathway, a metabolic route essential for all domains of life. As researchers delve deeper into metabolic diseases, antibiotic development, and nutritional science, the ability to accurately quantify DAPA in complex biological matrices like cell lysates has become paramount. However, the inherent chemical properties of DAPA—a small, polar, zwitterionic molecule—present significant analytical challenges. These include poor retention on traditional reversed-phase liquid chromatography (RPLC) columns, susceptibility to matrix effects, and low ionization efficiency.

This application note presents two robust and validated protocols for the sensitive and selective quantification of DAPA in cell lysates using tandem mass spectrometry (LC-MS/MS). We will explore both a direct analysis approach employing Hydrophilic Interaction Liquid Chromatography (HILIC) and an alternative method using chemical derivatization to enhance chromatographic performance and sensitivity. The causality behind each experimental choice is explained to provide a framework for logical method development and adaptation.

Methodological Philosophy: Building a Self-Validating System

A reliable analytical method is not merely a sequence of steps but a self-validating system. This principle is central to the protocols described herein. Each stage, from sample preparation to data analysis, incorporates quality control measures and is grounded in established bioanalytical standards, such as the ICH M10 Bioanalytical Method Validation guidelines.[1][2] This ensures that the generated data is not only accurate and precise but also reproducible and defensible.

Part 1: Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)

The direct analysis of polar metabolites is often preferred due to its simplicity and reduced sample preparation time.[3] HILIC is a powerful chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration to retain and separate polar compounds that are poorly retained in RPLC.[3][4][5][6][7]

Rationale for HILIC

DAPA's polar nature, stemming from its two primary amine groups and a carboxylic acid moiety, makes it an ideal candidate for HILIC. The mechanism relies on partitioning the analyte between the bulk mobile phase and a water-enriched layer on the surface of the polar stationary phase, providing excellent retention for such molecules.[3][5]

Experimental Workflow: HILIC Approach

Caption: Workflow for direct HILIC LC-MS/MS analysis of DAPA.

Detailed Protocol: HILIC Method

1. Sample Preparation: Metabolite Extraction from Adherent Cells

This protocol is adapted from established methods for extracting polar metabolites from adherent cell lines.[8][9]

-

Cell Culture: Grow adherent cells in a 10 cm dish to approximately 80% confluency (~1 million cells).

-

Washing: Aspirate the culture medium completely. Quickly rinse the cell monolayer twice with 5-7 mL of ice-cold 0.9% NaCl solution to remove any residual medium components. Complete removal is crucial to minimize background interference.

-

Metabolism Quenching and Lysis: Place the dish on dry ice. Immediately add 1 mL of ice-cold 80% methanol (LC-MS grade) in water. This step simultaneously quenches enzymatic activity and lyses the cells, releasing intracellular metabolites.[8]

-

Cell Scraping: Using a pre-chilled cell scraper, scrape the cells from the surface of the dish into the methanol solution.

-

Extraction: Transfer the cell lysate/methanol mixture to a microcentrifuge tube. Vortex vigorously for 1 minute and then centrifuge at >16,000 x g for 15 minutes at 4°C to pellet precipitated proteins and cell debris.[8]

-

Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Parameters

-

LC System: A high-performance liquid chromatography (UHPLC) system capable of delivering stable gradients at low flow rates.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A HILIC column, such as a Waters ACQUITY UPLC BEH Amide or a similar zwitterionic or amide-based phase, is recommended for retaining polar analytes.[3]

-

Mobile Phase and Gradient:

-

Mobile Phase A: 10 mM Ammonium Formate in Water, 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

A typical gradient starts at a high percentage of organic solvent (e.g., 95% B) to promote retention on the HILIC column, followed by a gradual increase in the aqueous phase to elute the analytes.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+) is recommended as the two primary amine groups on DAPA are readily protonated.

-

Multiple Reaction Monitoring (MRM): For selective and sensitive quantification, MRM mode is employed.[10][11][12] As there is no published experimental data for DAPA's MRM transitions, we predict the following based on its structure (Monoisotopic Mass: 188.1525 g/mol ) and common fragmentation patterns of amino acids:

-

Precursor Ion (Q1): [M+H]⁺ = m/z 189.2

-

Predicted Product Ions (Q3): Common losses for similar molecules include water (H₂O), ammonia (NH₃), and the carboxylic acid group (COOH). Therefore, potential product ions to monitor would be:

-

m/z 171.2 ([M+H-H₂O]⁺)

-

m/z 172.2 ([M+H-NH₃]⁺)

-

m/z 144.2 ([M+H-COOH]⁺)

-

-

Note: These transitions must be empirically optimized for collision energy (CE) and other instrument-specific parameters.

-

-

Table 1: Proposed LC and MS Parameters for HILIC Method

| Parameter | Recommended Setting |

| LC Column | HILIC Amide/Zwitterionic, e.g., 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium Formate, 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 2 - 5 µL |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 189.2 |

| Product Ions (Q3) | m/z 171.2, 172.2, 144.2 (to be optimized) |

| Collision Energy | To be optimized for each transition |

Part 2: Derivatization-Based Analysis using Phenylisothiocyanate (PITC)

When direct analysis proves challenging due to insufficient sensitivity or poor peak shape, chemical derivatization offers a powerful alternative. Derivatization with phenylisothiocyanate (PITC) is a well-established method for the analysis of primary and secondary amines, such as those present in DAPA.[13][14][15][16]

Rationale for PITC Derivatization

PITC reacts with the amine groups of DAPA to form a phenylthiocarbamyl (PTC) derivative. This derivatization offers several advantages:

-

Increased Hydrophobicity: The addition of the phenyl group significantly increases the hydrophobicity of the molecule, allowing for excellent retention and separation on standard C18 reversed-phase columns.[13][16]

-

Enhanced Ionization: The PTC derivative often exhibits improved ionization efficiency in ESI-MS.[16]

-

Improved Specificity: The derivatization reaction is specific to primary and secondary amines, reducing potential interferences.

Experimental Workflow: PITC Derivatization Approach

Caption: Workflow for PITC derivatization LC-MS/MS analysis of DAPA.

Detailed Protocol: PITC Derivatization Method

1. Sample Preparation and Derivatization

-

Initial Extraction: Follow the same sample preparation steps as in the HILIC method to obtain the metabolite-containing supernatant.

-

Evaporation: Transfer a known volume of the supernatant to a new microcentrifuge tube and evaporate to complete dryness using a vacuum concentrator.

-

Derivatization Reaction:

-

Reagent Removal: After incubation, evaporate the derivatization reagent to dryness in a vacuum concentrator.

-

Reconstitution: Reconstitute the dried, derivatized sample in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

2. LC-MS/MS Instrumentation and Parameters

-

LC System and Mass Spectrometer: Same as for the HILIC method.

-

Chromatographic Column: A standard C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase and Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

A typical RPLC gradient will start with a high aqueous content (e.g., 95% A) and ramp up the organic phase to elute the derivatized, more hydrophobic DAPA.

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: ESI Positive.

-

MRM Transitions: The derivatization adds a PITC molecule (mass = 135.01 g/mol ) to each amine group. Since DAPA has two primary amines, a di-derivatized product is expected.

-

Precursor Ion (Q1): [M_di-PTC+H]⁺ = m/z 459.2 (188.15 + 2*135.01)

-

Predicted Product Ion (Q3): A characteristic and often abundant fragment ion for PTC-derivatized amino acids is the loss of the PITC moiety, resulting in the original precursor ion.

-

m/z 189.2 ([M+H]⁺)

-

-

Note: As with the HILIC method, these transitions must be empirically optimized.

-

-

Table 2: Proposed LC and MS Parameters for PITC Derivatization Method

| Parameter | Recommended Setting |

| LC Column | C18 Reversed-Phase, e.g., 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 2 - 5 µL |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 459.2 |

| Product Ions (Q3) | m/z 189.2 (to be optimized) |

| Collision Energy | To be optimized |

Part 3: Method Validation - Ensuring Trustworthiness and Regulatory Compliance

A rigorous method validation is essential to ensure that the analytical method is fit for its intended purpose.[1] The following parameters should be assessed according to the ICH M10 guidelines.[1][2] As DAPA is an endogenous compound, special considerations are required.[17][18][19]

Key Validation Parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing multiple blank cell lysate lots.

-

Calibration Curve and Linearity: A calibration curve should be prepared in a surrogate matrix (e.g., water or stripped lysate) and should demonstrate a linear response over the expected concentration range.

-

Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated using Quality Control (QC) samples prepared in the authentic matrix (cell lysate) at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[1]

-

Matrix Effect: The effect of the matrix on the ionization of the analyte must be assessed to ensure that it does not lead to biased results. This is particularly important for ESI-MS.

-

Recovery: The extraction efficiency of the sample preparation process should be determined.

-

Stability: The stability of DAPA in the cell lysate should be evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |

| Selectivity | Ensure no interference at the analyte's retention time. | Response in blank <20% of LLOQ response. |

| Calibration Curve | Establish the relationship between response and concentration. | ≥75% of standards within ±15% of nominal value. |

| Accuracy | Closeness of measured value to the true value. | Mean value within ±15% of nominal (±20% at LLOQ). |

| Precision | Variability of replicate measurements. | RSD ≤15% (≤20% at LLOQ). |

| Matrix Factor | Assess ion suppression or enhancement from the matrix. | RSD of matrix factor across lots should be ≤15%. |

| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible. |

| Stability | Analyte integrity under various storage/handling conditions. | Mean concentration within ±15% of nominal. |

Conclusion and Recommendations

This application note provides two comprehensive and robust LC-MS/MS methodologies for the quantification of 7,8-diaminopelargonic acid in cell lysates. The choice between the direct HILIC analysis and the PITC derivatization method will depend on the specific requirements of the study, including the required sensitivity and the available instrumentation.

-

The HILIC method is recommended for its simplicity and high-throughput potential.

-

The PITC derivatization method is an excellent alternative when higher sensitivity or the use of standard reversed-phase chromatography is desired.

Both methods are designed with scientific integrity and adherence to regulatory guidelines at their core, providing a solid foundation for researchers, scientists, and drug development professionals to confidently generate high-quality data in their studies of the biotin biosynthesis pathway.

References

-

Agilent Technologies. (n.d.). Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. Retrieved from [Link]

-

SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

- D'souza, C., Kumar, P., D'souza, A., Kumar, A., & Kalthur, G. (2024). A comprehensive approach for detection of biotin deficiency from dried blood spot samples using liquid chromatography-mass spectrometry. Future Science OA, 10(7), FSO973.

-

European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved from [Link]

-

protocols.io. (2019). Methanol Precipitation of Proteins. Retrieved from [Link]

-

DiVA portal. (2010). Biotinylation and high affinity avidin capture as a strategy for LC-MS based metabolomics. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]

-

Shimadzu. (2014). Simultaneous quantitative analysis of 20 amino acids in food samples without derivatization using LC-MS/MS. Retrieved from [Link]

-

ResearchGate. (2013). Determination of biotin following derivatization with 2-nitrophenylhydrazine by high-performance liquid chromatography with on-line UV detection and electrospray-ionization mass spectrometry. Retrieved from [Link]

-

BioPharma Services Inc. (n.d.). Bioanalysis Considerations for Endogenous Substance Drug Products. Retrieved from [Link]

- Xu, K., Aigensberger, M., Berthiller, F., & Schwartz-Zimmermann, H. E. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Analytical and Bioanalytical Chemistry.

-

OHSU. (n.d.). Protocol for chloroform-methanol precipitation. Retrieved from [Link]

-

Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions and dwell times for the seven amino acids and corresponding internal standards monitored in this study. Retrieved from [Link]

-

University of Texas Southwestern Medical Center. (2022). Extraction of Metabolome From Adherent Cell Lines. Retrieved from [Link]

-

Oxford Academic. (2020). Precolumn Phenylisothiocyanate Derivatization and Liquid Chromatography of Amino Acids in Food. Retrieved from [Link]

-

Agilent Technologies. (n.d.). HILIC-Z Column for Metabolomics. Retrieved from [Link]

-

Vietnam Journal of Food Control. (2023). Development of liquid chromatography-mass spectrometry method to determine biotin content in nutritional products and supplement. Retrieved from [Link]

-

PubMed. (2012). Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes. Retrieved from [Link]

-

PubMed. (2018). Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges. Retrieved from [Link]

-

LCGC International. (n.d.). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. Retrieved from [Link]

-

The Applications Book. (2016). Hilic–UHPlc–MS as a Tool for Metabolomics Study. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]

-

Shimadzu. (n.d.). A Combined MRM and SIM Method for Direct Quantitative Determination of Amino Acids in Various Samples on LC/MS/MS. Retrieved from [Link]

-

bioRxiv. (2020). Detectability of biotin tags by LC-MS/MS. Retrieved from [Link]

-

ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. Retrieved from [Link]

-

PubMed. (2018). HILIC-MS/MS Multi-Targeted Method for Metabolomics Applications. Retrieved from [Link]

-

Shimadzu. (n.d.). Increasing reporting confidence in metabolomics; RP and HILIC LC-MSMS analysis in multiple tissue studies. Retrieved from [Link]

-

PubMed. (2025). Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. waters.com [waters.com]

- 4. hpst.cz [hpst.cz]

- 5. hplc.eu [hplc.eu]

- 6. HILIC-MS/MS Multi-Targeted Method for Metabolomics Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ssi.shimadzu.com [ssi.shimadzu.com]

- 8. cri.utsw.edu [cri.utsw.edu]

- 9. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. sciex.com [sciex.com]

- 11. shimadzu.com [shimadzu.com]

- 12. Rapid LC-MS/MS profiling of protein amino acids and metabolically related compounds for large-scale assessment of metabolic phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. Comparative evaluation of phenyl isothiocyanate derivatization and "dilute-and-shoot" methods for HPLC-MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biopharmaservices.com [biopharmaservices.com]

- 18. Bioanalytical method validation of endogenous substances according to guidelines by the FDA and other organizations: Basic need to specify concentration ranges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chromatographyonline.com [chromatographyonline.com]

Metabolic Engineering Strategies for Enhanced 7,8-Diaminopelargonic Acid Production: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7,8-Diaminopelargonic Acid (DAPA)

7,8-Diaminopelargonic acid (DAPA) is a pivotal intermediate in the conserved biosynthetic pathway of biotin (Vitamin B7), an essential cofactor for a suite of carboxylation, decarboxylation, and transcarboxylation reactions vital for cellular metabolism.[1][2] The inability of humans to synthesize biotin necessitates its acquisition through diet or microbial sources. Consequently, there is a burgeoning interest in the microbial overproduction of biotin and its precursors for applications in pharmaceuticals, nutraceuticals, and animal feed. DAPA, situated at a critical juncture in the biotin pathway, represents a valuable target for metabolic engineering endeavors aimed at creating high-yield microbial cell factories. This document provides a comprehensive guide to the metabolic engineering strategies and detailed protocols for enhancing DAPA production, primarily focusing on the model organism Escherichia coli.

The Native Biotin Biosynthesis Pathway: A Regulatory Overview

The biosynthesis of DAPA in E. coli is a multi-step enzymatic process, tightly regulated to maintain cellular homeostasis. A foundational understanding of this pathway is paramount for designing effective metabolic engineering strategies.

The synthesis of DAPA proceeds via the following key steps:

-

Pimeloyl-CoA Synthesis: The pathway initiates with the synthesis of pimeloyl-CoA, a seven-carbon dicarboxylic acid derivative. In E. coli, this is a complex process that hijacks the fatty acid synthesis machinery.

-

7-keto-8-aminopelargonic acid (KAPA) Synthesis: KAPA synthase (encoded by bioF) catalyzes the condensation of pimeloyl-CoA and L-alanine to form KAPA.

-

DAPA Synthesis: DAPA synthase (encoded by bioA), a pyridoxal 5'-phosphate (PLP)-dependent aminotransferase, catalyzes the transfer of an amino group from S-adenosyl-L-methionine (SAM) to KAPA, yielding DAPA.[1][2][3]

Regulatory Mechanisms: The E. coli biotin (bio) operon, which harbors the genes for biotin synthesis, is meticulously regulated by the bifunctional protein BirA.[4] BirA acts as both a biotin protein ligase, attaching biotin to its target enzymes, and a transcriptional repressor of the bio operon.[4][5] When biotin is scarce, BirA primarily functions as a ligase, and the bio operon is expressed.[5][6] In the presence of high concentrations of biotin, BirA, complexed with biotinoyl-5'-AMP, dimerizes and binds to the bio operator, repressing transcription.[4][6] This feedback inhibition presents a significant hurdle to the overproduction of DAPA.

Core Metabolic Engineering Strategies for DAPA Overproduction

The overarching goal of metabolically engineering a microbial host for DAPA overproduction is to maximize the carbon flux towards DAPA while minimizing its conversion to downstream products and circumventing native regulatory circuits. The following sections delineate key strategies to achieve this.

Enhancing the Precursor Supply

A robust supply of the immediate precursors, KAPA and SAM, is fundamental to driving the DAPA synthesis reaction forward.

The intracellular concentration of KAPA is a critical determinant of DAPA production. Strategies to enhance KAPA availability include:

-

Overexpression of KAPA Synthase (bioF): Increasing the expression of bioF can effectively pull the metabolic flux from pimeloyl-CoA towards KAPA. This can be achieved by placing bioF under the control of a strong, inducible promoter on a high-copy-number plasmid.

-